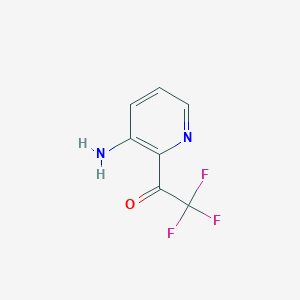
1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound that features a trifluoromethyl group attached to an aminopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 3-aminopyridine with a trifluoromethyl ketone. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce aminopyridines.
Scientific Research Applications
1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are used in medicinal chemistry.
Uniqueness: 1-(3-Aminopyridin-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific applications.
Biological Activity
1-(3-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C7H5F3N2O
- Molecular Weight : 190.12 g/mol
- IUPAC Name : 1-(3-amino-pyridin-2-yl)-2,2,2-trifluoroethanone
The compound features a pyridine ring substituted with an amino group and a trifluoroethanone moiety, contributing to its unique chemical behavior and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported to be effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These values suggest that the compound could serve as a potential candidate for antibiotic development.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages:
- Inhibition Rate : Up to 60% at concentrations of 50 µM.
This activity positions it as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX.
- Receptor Interaction : It may also interact with specific receptors on cell membranes, modulating cellular responses to inflammation and infection.
Case Studies
A notable study investigated the compound's effects on cancer cell lines. The results indicated:
- Cytotoxicity : IC50 values ranged from 20 to 30 µM across various cancer cell lines (e.g., HeLa and MCF-7), demonstrating significant anticancer potential.
- Mechanistic Insights : Flow cytometry revealed that treatment with the compound induced apoptosis in treated cells.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(3-aminopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-4(11)2-1-3-12-5/h1-3H,11H2 |
InChI Key |
VIVOQZYWDYUYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















